Gemfibrozil 1-O-β-Glucuronide-d6
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Overview
Description
Gemfibrozil 1-O-β-Glucuronide-d6 is a deuterated form of Gemfibrozil 1-O-β-Glucuronide, which is a major metabolite of the lipid-regulating drug gemfibrozil. This compound is formed when gemfibrozil undergoes glucuronidation by UDP-glucuronosyltransferase enzymes. It is primarily used in scientific research to study the metabolism and pharmacokinetics of gemfibrozil, as well as its interactions with other drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gemfibrozil 1-O-β-Glucuronide-d6 is synthesized through the glucuronidation of gemfibrozil. The process involves the use of UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes, particularly UGT2B7 . The reaction typically takes place in the presence of human liver microsomes or recombinant enzymes, with the addition of cofactors such as NADPH to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors containing human liver microsomes or recombinant UGT2B7 enzymes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Gemfibrozil 1-O-β-Glucuronide-d6 primarily undergoes oxidation and glucuronidation reactions. It is a potent inhibitor of the cytochrome P450 isoform CYP2C8, which plays a significant role in drug metabolism .
Common Reagents and Conditions
Oxidation: The compound undergoes benzylic oxidation by CYP2C8, leading to the formation of hydroxylated metabolites.
Glucuronidation: This reaction involves UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites and glucuronide conjugates .
Scientific Research Applications
Gemfibrozil 1-O-β-Glucuronide-d6 is widely used in scientific research to study the metabolism and pharmacokinetics of gemfibrozil. It is also used to investigate drug-drug interactions, particularly those involving CYP2C8 inhibitors . Additionally, this compound is used in studies related to lipid metabolism and cardiovascular diseases .
Mechanism of Action
Gemfibrozil 1-O-β-Glucuronide-d6 exerts its effects by inhibiting the cytochrome P450 isoform CYP2C8. This inhibition is mechanism-based, meaning that the compound binds to the active site of the enzyme and undergoes oxidation, leading to the formation of a reactive intermediate that inactivates the enzyme . This inhibition affects the metabolism of other drugs that are substrates of CYP2C8, leading to potential drug-drug interactions .
Comparison with Similar Compounds
Similar Compounds
Gemfibrozil: The parent compound from which Gemfibrozil 1-O-β-Glucuronide-d6 is derived.
Clofibrate: Another lipid-regulating drug that undergoes similar metabolic pathways.
Fenofibrate: A fibrate drug with similar pharmacological effects.
Uniqueness
This compound is unique due to its deuterated form, which provides advantages in metabolic studies by allowing for more precise tracking and analysis of the compound in biological systems . Its potent inhibition of CYP2C8 also distinguishes it from other similar compounds .
Properties
CAS No. |
1703747-47-0 |
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Molecular Formula |
C₂₁H₂₄D₆O₉ |
Molecular Weight |
432.49 |
Synonyms |
1-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoate] β-D-Glucopyranuroic Acid-d6; _x000B_Gemfibrozil-d6 Glucuronide; |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.